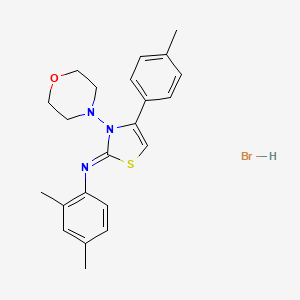

(Z)-2,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS.BrH/c1-16-4-7-19(8-5-16)21-15-27-22(25(21)24-10-12-26-13-11-24)23-20-9-6-17(2)14-18(20)3;/h4-9,14-15H,10-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFVXXNOBIRQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC3=C(C=C(C=C3)C)C)N2N4CCOCC4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide, with CAS number 1180031-50-8, is a thiazole derivative known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHBrNOS

- Molecular Weight : 460.4 g/mol

- Structure : The compound features a thiazole ring linked to an aniline moiety, which is critical for its biological interactions.

Biological Activity Overview

Thiazole derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound exhibits significant potential in these areas.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, a series of thiazol-2(3H)-imine compounds demonstrated notable activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented in various studies. Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. For example, thiazole derivatives were tested against Jurkat and HT29 cells, revealing IC values lower than those of conventional chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural components. Key findings include:

- Substituents on the Phenyl Ring : The presence of electron-donating groups enhances cytotoxicity and bioactivity.

- Thiazole Ring Modifications : Variations in the thiazole structure can significantly impact the compound's interaction with biological targets, such as enzymes involved in cancer progression .

Case Studies

- Antifungal Study :

- Anticancer Study :

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit promising anticancer activities. For instance, compounds containing the thiazole ring have been shown to inhibit cancer cell proliferation across several types of cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) . The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study : A thiazole-pyridine hybrid exhibited significant anti-breast cancer efficacy with an IC value lower than that of standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies show that compounds similar to (Z)-2,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances this activity .

Case Study : A series of thiazole derivatives were synthesized and tested against various bacterial strains, showing potent activity comparable to established antibiotics like ciprofloxacin .

Mechanistic Insights

The biological effects of this compound can be attributed to its ability to interact with specific biological targets. For example, studies indicate that thiazole compounds can act as acetylcholinesterase inhibitors, which is crucial for treating neurodegenerative diseases such as Alzheimer's . Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their therapeutic mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the thiazole ring through cyclization reactions involving thiourea derivatives and carbonyl compounds .

Chemical Reactions Analysis

Acid-Base Reactions

The hydrobromide salt undergoes neutralization under alkaline conditions to regenerate the free base form. This reaction is critical for modulating solubility and bioavailability in pharmaceutical applications .

| Reaction | Conditions | Product |

|---|---|---|

| Neutralization | Aqueous NaOH (pH > 9) | Free base form: (Z)-2,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline |

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C2 position of the thiazole ring participates in nucleophilic substitution reactions. For example:

| Reaction | Reagents | Product |

|---|---|---|

| Aminolysis | Ethylenediamine, DMF, 80°C | 2-(2-Aminoethylamino)-substituted thiazole derivative |

Cycloaddition Reactions

The conjugated thiazole system enables [2+2] photocycloaddition under UV light, forming cyclobutane derivatives with high stereoselectivity (ε-isomer dominance) .

| Reaction | Conditions | Product |

|---|---|---|

| [2+2] Cycloaddition | UV light (λ = 300 nm), THF, 24h | ε-Cyclobutane-thiazole hybrid |

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution (e.g., nitration or halogenation) at the para position relative to the methyl group .

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-p-tolyl-substituted derivative |

Coordination Chemistry

The morpholine nitrogen and thiazole sulfur act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺ or Pd²⁺) .

| Reaction | Conditions | Product |

|---|---|---|

| Complexation | CuCl₂, MeOH, RT | Cu(II)-thiazole-morpholine complex |

Biological Interactions

The compound inhibits kinase activity through hydrogen bonding between its morpholine oxygen and ATP-binding pockets, as observed in structurally related thiazole derivatives .

Key Mechanistic Insights:

-

Thiazole Reactivity : The electron-withdrawing nitro group (if present) enhances electrophilic substitution rates at the thiazole C5 position .

-

Morpholine Role : The morpholine moiety stabilizes intermediates via hydrogen bonding in polar protic solvents .

-

Hydrobromide Effects : Ionic interactions improve crystallinity but reduce lipophilicity compared to the free base .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Driving Force |

|---|---|---|

| Neutralization | Fast (k ≈ 10³ M⁻¹s⁻¹) | Ionic dissociation |

| [2+2] Cycloaddition | Moderate (Φ = 0.4) | Conjugation stabilization |

| Electrophilic Substitution | Slow (t₁/₂ = 2h) | Electron-donating methyl groups |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related thiazole derivatives, focusing on substituent effects, synthesis pathways, and biological activities.

Structural Analog: (Z)-4-(4-Methoxyphenyl)-N,3,5-Triphenylthiazol-2(3H)-Imine Hydrobromide

- Substituents: Methoxyphenyl (electron-donating group) vs. morpholino (cyclic tertiary amine) in the target compound. Phenyl groups at positions 3 and 5 vs. p-tolyl and 2,4-dimethylaniline in the target.

- Synthesis : Both compounds involve hydrobromide salt formation, but the methoxyphenyl analog employs direct arylation of benzo[b]furan precursors .

- Bioactivity: Methoxy-substituted thiazoles are often associated with enhanced membrane permeability due to lipophilic groups, whereas morpholino groups improve aqueous solubility .

Pharmacologically Active Analog: N-[4-(4-Methoxyphenyl)-Thiazol-2-Yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-Yl)-Hydrazine Hydrobromide

- Substituents: Tetrahydroazepin-2-yl hydrazine vs. morpholino in the target compound. 4-Methoxyphenyl vs. p-tolyl.

- Bioactivity: This analog demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing hypoxia-induced smooth muscle contraction by 40–60% . The morpholino group in the target compound may similarly modulate ion channels or enzyme targets due to its electron-rich nature.

Comparative Data Table

Key Research Findings and Implications

Substituent Impact: Morpholino vs. p-Tolyl vs. Nitrophenyl: The methyl group in p-tolyl increases steric hindrance, possibly reducing metabolic degradation compared to nitro groups, which are prone to reduction .

Therapeutic Potential: Thiazoles with morpholino groups may target enzymes like kinases or GPCRs due to their nitrogen-rich architecture.

Synthesis Challenges: Direct arylation methods (e.g., C-H activation) could streamline the synthesis of the target compound’s p-tolyl group, though morpholino incorporation may require protective strategies .

Q & A

Q. Key Conditions :

- Use ethanol or dichloromethane as solvents.

- Maintain reflux temperatures (70–80°C) for 6–12 hours.

- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve yields of 80–85% .

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Hantzsch reaction | 80–85% | Reflux in EtOH, 6–12 hrs |

Which spectroscopic techniques are critical for characterizing this compound?

Basic

The compound requires multi-modal characterization:

- FT-IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Resolve aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and morpholino protons (δ 3.6–3.8 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons.

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak) .

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| IR | C=O (1650 cm⁻¹), C=N (1600 cm⁻¹) | |

| ¹H NMR | Ar-H (δ 6.8–7.4 ppm) |

How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Advanced

Contradictions may arise from:

- Isomerization : Z/E isomer ratios can shift during synthesis. Use 2D NMR (e.g., NOESY) to confirm stereochemistry .

- Solvent Artifacts : Residual solvents (e.g., DMSO) may obscure peaks. Employ high-resolution MS and deuterated solvents.

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra to identify anomalies .

Q. Example Workflow :

Re-run NMR with higher field strength (500+ MHz).

Perform HPLC purity analysis (>95% required).

Cross-validate with DFT (e.g., Gaussian09) .

What strategies improve the compound’s bioavailability based on its structural features?

Q. Advanced

- Solubility Enhancement : Introduce polar groups (e.g., sulfonamide) to the morpholino or p-tolyl moieties .

- Metabolic Stability : Replace labile protons (e.g., methyl groups) with fluorine atoms to reduce CYP450 oxidation .

- Prodrug Design : Mask the hydrobromide salt with ester linkages for pH-dependent release .

Q. Structural Modifications :

| Modification | Impact | Reference |

|---|---|---|

| Sulfonamide addition | ↑ Solubility, ↑ Target Affinity | |

| Fluorination | ↓ Metabolic Degradation |

How to design a study comparing its cardioprotective efficacy to existing drugs?

Advanced

Experimental Design :

In Vitro Model : Use hypoxia-induced smooth muscle contraction assays (e.g., rat aortic rings) .

Reference Drugs : Include Levocarnitine and Mildronate as positive controls.

Metrics : Measure % reduction in contractile response and EC₅₀ values.

Q. Data Analysis :

- Perform ANOVA to compare efficacy (p < 0.05 significance).

- Calculate therapeutic index (LD₅₀/EC₅₀) for safety profiling .

What computational methods predict interaction with biological targets?

Q. Advanced

Q. Software Recommendations :

| Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Binding affinity prediction | |

| Gaussian09 | HOMO/LUMO analysis |

What are common side reactions during synthesis, and how to mitigate them?

Q. Basic

- By-Product Formation : Thiazole ring-opening under acidic conditions. Mitigate by controlling pH (6.5–7.5) .

- Oxidation : Morpholino group degradation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

- Low Yields : Optimize stoichiometry (1:1.2 molar ratio of thiazole precursor to amine) .

How does the Z-configuration influence biological activity compared to the E-isomer?

Q. Advanced

- Stereochemical Impact : The Z-isomer’s spatial arrangement enhances hydrogen bonding with target proteins (e.g., kinase active sites) .

- Activity Comparison : Synthesize both isomers via photoirradiation and test in enzyme inhibition assays.

- Thermodynamic Stability : Use DSC to show Z-isomer stability (ΔH ~10 kJ/mol higher than E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.